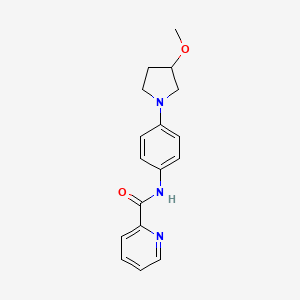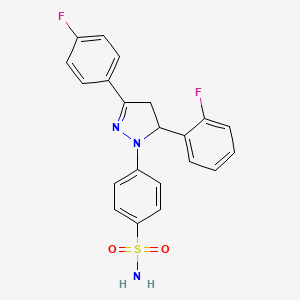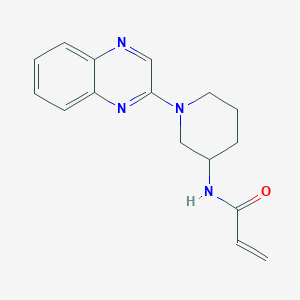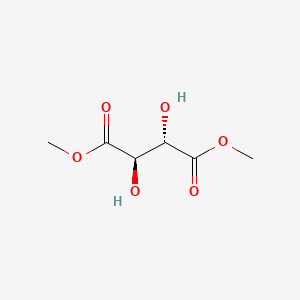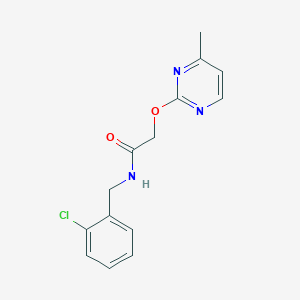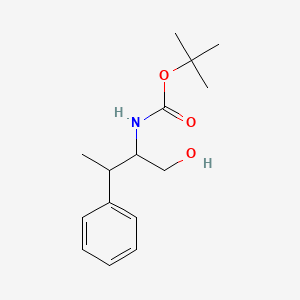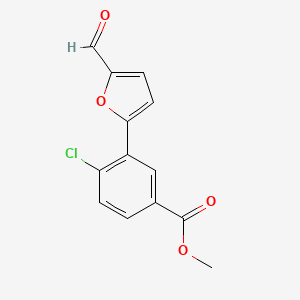![molecular formula C14H16N2O2 B2709766 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-18-5](/img/structure/B2709766.png)
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a chemical compound with the CAS Number: 86732-18-5 . It has a molecular weight of 244.29 and its IUPAC name is 2-benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 244.29 and its storage temperature is +4C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of pyrrole derivatives is in the field of corrosion inhibition. Research demonstrates that pyrrole-2,5-dione derivatives, such as those related to the 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, show effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds act through a chemisorption process on the metal surface, significantly reducing corrosion rates. This finding opens avenues for the development of new, efficient organic corrosion inhibitors for industrial applications (Zarrouk et al., 2015).
Material Science and Electronics
In the field of materials science and electronics, derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione have been incorporated into conjugated polymers for use in polymer solar cells. These materials serve as donor or acceptor units within the polymer backbone, influencing the optical and electronic properties of the resulting materials. Such adjustments can lead to improved power conversion efficiencies in solar cells, showcasing the potential of these derivatives in renewable energy technologies (Kang et al., 2013).
Organic Synthesis and Molecular Structure
Derivatives of this compound have also been studied for their structural properties and synthesis methods. Novel synthesis routes have been developed for pyrrolidine-2,5-dione derivatives, providing insights into molecular structures and potential applications in creating pigments and other organic compounds (Lv et al., 2013). Additionally, studies on crystal structures offer detailed understanding of molecular conformations, crucial for designing compounds with specific properties (Fujii et al., 2002).
Photoluminescent Materials
Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units has revealed their potential as photoluminescent materials. These materials, featuring the diketopyrrolopyrrole (DPP) unit, exhibit strong fluorescence and are considered for applications in electronic devices due to their favorable optical and electronic properties (Beyerlein & Tieke, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-benzyl-2-methyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWLTIVHNDEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
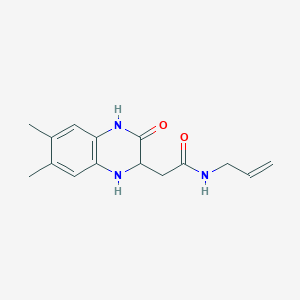


![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)
